molecular formula C10H11NO2S B8783905 ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B8783905
M. Wt: 209.27 g/mol
InChI Key: OWWISVHKUJKEQH-UHFFFAOYSA-N
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Patent
US09115144B2

Procedure details

Ethyl 2-azido-3-(5-methylthiophen-2-yl)acrylate (3.38 g) was dissolved in m-xylene (30 mL) and the mixture was heated at reflux for 1 hour. The reaction solution was concentrated under reduced pressure. To the residue was added n-hexane and the residue was washed with n-hexane. The solid was collected by filtration, and dried under reduced pressure to give the title compound (2.56 g).
Name
Ethyl 2-azido-3-(5-methylthiophen-2-yl)acrylate
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:10][C:11]1[S:12][C:13]([CH3:16])=[CH:14][CH:15]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C=CC=C(C)C=1>[CH3:16][C:13]1[S:12][C:11]2[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1][C:15]=2[CH:14]=1

Inputs

Step One
Name
Ethyl 2-azido-3-(5-methylthiophen-2-yl)acrylate
Quantity
3.38 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC=1SC(=CC1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added n-hexane
WASH
Type
WASH
Details
the residue was washed with n-hexane
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2NC(=CC2S1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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